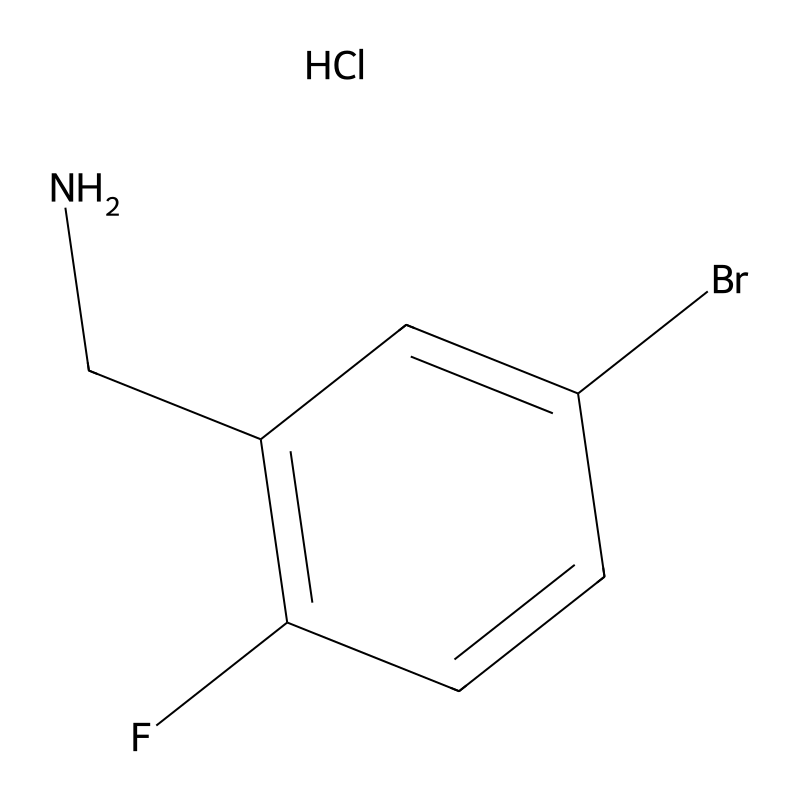

5-Bromo-2-fluorobenzylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-fluorobenzylamine hydrochloride is a chemical compound with the molecular formula and a CAS number of 202865-69-8. It is classified as a benzylamine derivative, characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring. The compound appears as white to cream crystals or powder and has a melting point range of 245.0–254.0 °C . Its IUPAC name is (5-bromo-2-fluorophenyl)methanaminium, indicating its structure as a substituted phenyl group attached to an amine.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new derivatives.

- Acylation: The amine group can react with acyl chlorides to form amides.

- Alkylation: The amine can be alkylated using alkyl halides, resulting in tertiary amines.

These reactions are significant for synthesizing more complex organic molecules.

The synthesis of 5-bromo-2-fluorobenzylamine hydrochloride typically involves several steps:

- Bromination and Fluorination: Starting from 2-fluorobenzaldehyde, bromination can be achieved using bromine in an appropriate solvent.

- Reduction: The resulting intermediate can be reduced to yield the corresponding amine using reducing agents such as lithium aluminum hydride or borane.

- Formation of Hydrochloride Salt: The amine can then be treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

These methods provide a pathway for the efficient synthesis of the compound.

5-Bromo-2-fluorobenzylamine hydrochloride finds applications in various fields:

- Pharmaceutical Research: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Chemical Biology: Utilized in studying biological processes involving amines and their derivatives.

- Material Science: Potential use in developing new materials with specific properties due to its unique chemical structure.

Interaction studies involving 5-bromo-2-fluorobenzylamine hydrochloride focus on its behavior with other biological molecules. Preliminary assessments suggest potential interactions with:

- Proteins: Binding studies could reveal its role as an enzyme inhibitor or modulator.

- Receptors: Investigating its affinity for neurotransmitter receptors may uncover therapeutic potentials.

Such studies are crucial for understanding the compound's pharmacological profile and safety.

Several compounds share structural similarities with 5-bromo-2-fluorobenzylamine hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromoaniline | Bromine at para position | Known for its application in dye manufacturing |

| 2-Fluoroaniline | Fluorine at ortho position | Exhibits different reactivity patterns due to substitution |

| Benzylamine | No halogen substituents | Basic amine structure, widely used in organic synthesis |

The uniqueness of 5-bromo-2-fluorobenzylamine hydrochloride lies in its specific combination of halogen substituents, which may enhance its biological activity compared to these similar compounds.

GHS Hazard Statements

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant